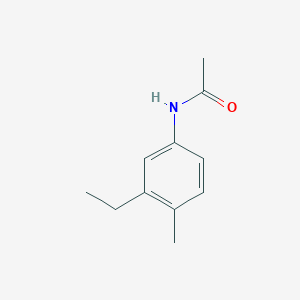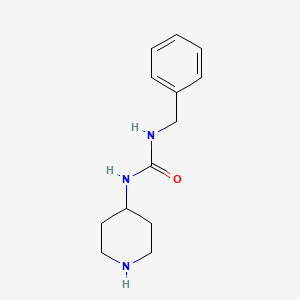
N-(2-methylbenzyl)alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylbenzyl)alanine, also known as N-(2-methylphenethyl)alanine, is a non-proteinogenic amino acid that belongs to the class of alpha-amino acids. It is a chiral compound with two enantiomers, D and L, and is commonly abbreviated as MPEA. MPEA has gained significant attention in recent years due to its potential therapeutic applications, particularly in the field of neuroscience.
Mécanisme D'action
The mechanism of action of MPEA is not fully understood, but it is believed to act as a dopamine D2 receptor agonist. This activation of the D2 receptor can lead to increased dopamine release in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
MPEA has been shown to have various biochemical and physiological effects. Studies have demonstrated that MPEA can increase dopamine release in the brain, which may contribute to its therapeutic effects. Additionally, MPEA has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential use in the treatment of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPEA in lab experiments is its potential therapeutic applications in the field of neuroscience. However, a limitation of using MPEA is its limited availability and high cost, which may make it difficult to obtain for research purposes.
Orientations Futures
There are several future directions for research on MPEA. One area of interest is the development of more efficient and cost-effective methods for synthesizing MPEA. Additionally, further research is needed to fully understand the mechanism of action of MPEA and its potential therapeutic applications in the treatment of neurological disorders. Finally, studies are needed to investigate the safety and efficacy of MPEA in human clinical trials.
Méthodes De Synthèse
MPEA can be synthesized using various methods, including the Strecker synthesis, reductive amination, and asymmetric synthesis. The most commonly used method for synthesizing MPEA is the Strecker synthesis, which involves the reaction of 2-methylbenzylamine with cyanide and ammonium chloride in the presence of an aldehyde.
Applications De Recherche Scientifique
MPEA has been studied extensively for its potential therapeutic applications in the field of neuroscience. Studies have shown that MPEA can act as a selective dopamine D2 receptor agonist, which may have implications for the treatment of various neurological disorders, including Parkinson's disease and schizophrenia. Additionally, MPEA has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential use in the treatment of anxiety and depression.
Propriétés
IUPAC Name |
2-[(2-methylphenyl)methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-5-3-4-6-10(8)7-12-9(2)11(13)14/h3-6,9,12H,7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPYJZDWLPIASA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylbenzyl)alanine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone](/img/structure/B7458193.png)
![N-carbamoyl-3-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl-propylamino]propanamide](/img/structure/B7458201.png)
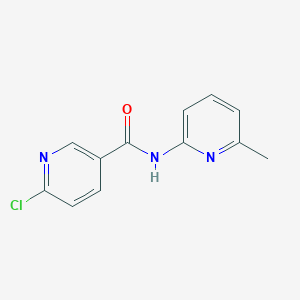
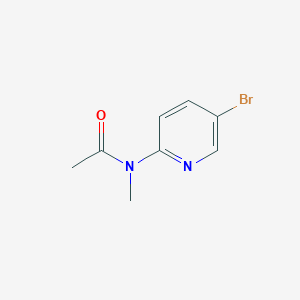
![1-ethyl-3-[4-[6-(ethylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458221.png)
![N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide](/img/structure/B7458226.png)
![4-[(5-Methylthiophen-2-yl)sulfonylamino]benzoic acid](/img/structure/B7458239.png)
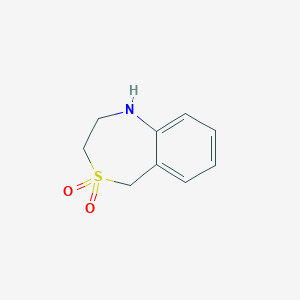
![11-(3,5-dimethylphenyl)-3-(prop-2-en-1-yl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B7458246.png)

